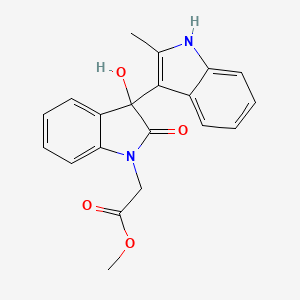![molecular formula C15H17N3O4S B4394006 ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4394006.png)
ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate
説明
Ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate, also known as E-64, is a chemical compound that has been extensively studied in the field of biochemistry. E-64 is a potent inhibitor of cysteine proteases, which are enzymes that play a critical role in the degradation of proteins in cells. In
科学的研究の応用
Ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate has been used extensively in scientific research to study the role of cysteine proteases in various biological processes. For example, ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate has been used to investigate the role of cysteine proteases in autophagy, a process by which cells degrade and recycle their own components. ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate has also been used to study the role of cysteine proteases in the immune response, as well as in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
作用機序
Ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate is a potent inhibitor of cysteine proteases, including cathepsin B, cathepsin L, and papain. ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate irreversibly binds to the active site of these enzymes, thereby preventing their activity. This inhibition leads to the accumulation of undegraded proteins in cells, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate depend on the specific cysteine proteases that are inhibited. For example, inhibition of cathepsin B has been shown to reduce the invasiveness of cancer cells, while inhibition of cathepsin L has been shown to reduce the severity of autoimmune diseases. Inhibition of papain has been shown to reduce the virulence of certain pathogens, including the malaria parasite.
実験室実験の利点と制限
One advantage of using ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate in lab experiments is its potency and specificity for cysteine proteases. This allows researchers to selectively inhibit these enzymes without affecting other cellular processes. However, one limitation of ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate is its irreversibility, which can make it difficult to study the effects of transient inhibition of cysteine proteases.
将来の方向性
There are several future directions for research on ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate and its role in cysteine protease inhibition. One area of interest is the development of more potent and selective inhibitors of cysteine proteases, which could have therapeutic applications in the treatment of various diseases. Another area of interest is the study of the effects of transient inhibition of cysteine proteases, which could provide insight into the role of these enzymes in various biological processes. Finally, the development of new methods for the delivery of ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate and other cysteine protease inhibitors could improve their efficacy and reduce their toxicity in vivo.
特性
IUPAC Name |
ethyl N-[4-(pyridin-3-ylmethylsulfamoyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-2-22-15(19)18-13-5-7-14(8-6-13)23(20,21)17-11-12-4-3-9-16-10-12/h3-10,17H,2,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIISSKHRVYDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4393930.png)
![{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4393940.png)
![2-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide](/img/structure/B4393945.png)
![N-benzyl-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4393952.png)
![7-(2-ethoxyethyl)-8-[(4-ethyl-1-piperazinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4393955.png)
![6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride](/img/structure/B4393969.png)

![4-{[(4-methylphenyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4393987.png)
![N-[2-ethoxy-5-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4393988.png)

![3-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4394014.png)
![N-benzyl-2-[methyl(4-nitrobenzoyl)amino]benzamide](/img/structure/B4394023.png)
![dimethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394026.png)
![N-benzyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4394029.png)